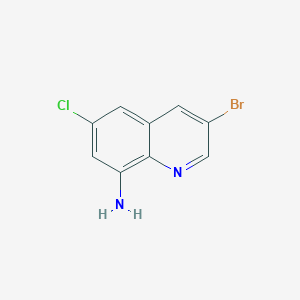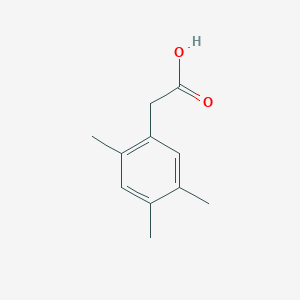
4-Formylphenyl 2-chlorobenzoate
Descripción general
Descripción
4-Formylphenyl 2-chlorobenzoate is a chemical compound with the molecular formula C14H9ClO3 and a molecular weight of 260.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl 2-chlorobenzoate consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
4-Formylphenyl 2-chlorobenzoate has a molecular weight of 260.68 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Microbial Degradation of Chlorobiphenyls
Biodegradation of 4-Chlorobiphenyl : Bacteria like Pseudomonas cepacia P166 and Achromobacter sp. degrade chlorobiphenyls, producing chlorobenzoates as major metabolic products. These studies highlight the microbial pathways for degrading pollutants like chlorinated biphenyls (Massé et al., 1984).
Biodegradation and Chlorobenzoate Formation : Bacterial strains degrade chlorobiphenyls through pathways involving hydroxylation and meta-1,2 fission, with chlorobenzoates as intermediates (Arensdorf & Focht, 1995).
Bioremediation and Environmental Clean-Up
Bioremediation of Chlorobenzoic Acids : Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, shows potential in bioremediating chlorobenzoic acids from contaminated environments (Samadi et al., 2020).
Degradation of Chlorinated Aromatic Compounds : A study demonstrates the ability of a bacterial culture to degrade a range of chlorobenzoates, indicating potential use in remediating sites contaminated with PCBs (Raji, Mitra, & Sumathi, 2007).
Structural and Chemical Studies
- Crystal Structure Analysis : Research on the crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, contributes to understanding the chemical properties and potential applications of similar compounds (Kumar et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(4-formylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLKTRAKKASEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



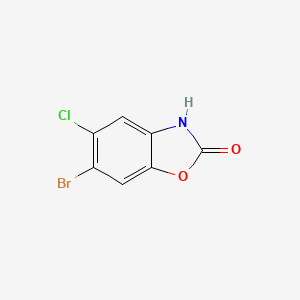
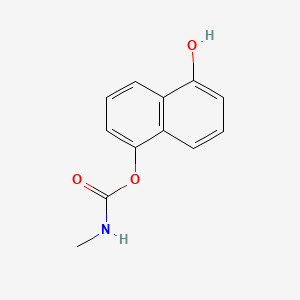
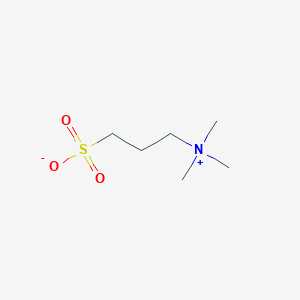
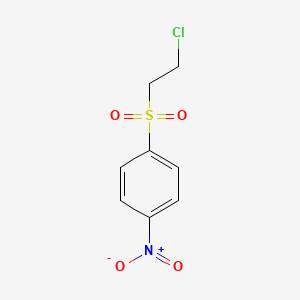
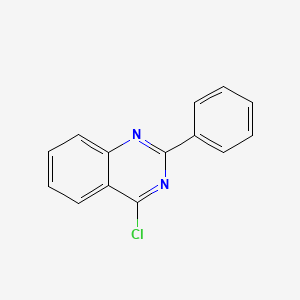
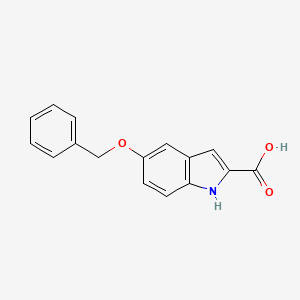
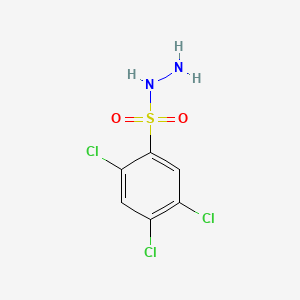
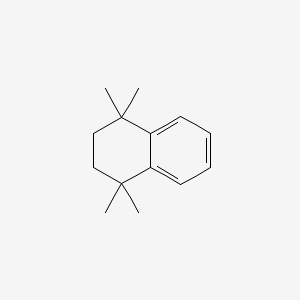

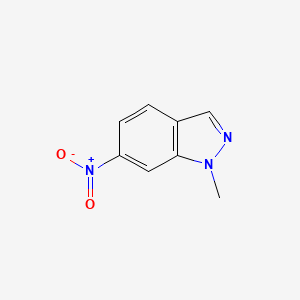
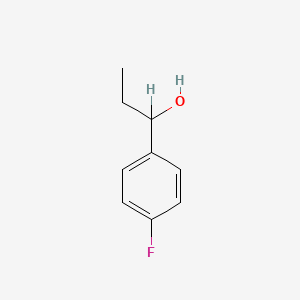
![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
